

# The Structural and Functional Landscape of Cytidine-1'-<sup>13</sup>C: A Technical Guide

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## Compound of Interest

Compound Name: Cytidine-13C-1

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This technical guide provides an in-depth exploration of the structure, properties, and applications of Cytidine-1'-<sup>13</sup>C, a stable isotope-labeled nucleoside crucial for metabolic research and drug development. This document details its physicochemical characteristics, molecular geometry, and spectroscopic signature. Furthermore, it outlines experimental protocols for its use in metabolic flux analysis and discusses its relevance in cellular signaling pathways.

## Physicochemical and Structural Properties

Cytidine-1'-<sup>13</sup>C is a derivative of the naturally occurring pyrimidine nucleoside, cytidine, where the carbon atom at the 1' position of the ribose sugar moiety is replaced with the stable isotope, carbon-13. This isotopic labeling provides a powerful tool for tracing the metabolic fate of cytidine in biological systems without altering its chemical properties.

## Physicochemical Data

The physicochemical properties of Cytidine-1'-<sup>13</sup>C are essentially identical to those of unlabeled cytidine. Key properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>8</sub> <sup>13</sup> CH <sub>13</sub> N <sub>3</sub> O <sub>5</sub>	[1]
Molecular Weight	244.21 g/mol	[1]
Appearance	White crystalline powder	[2]
Melting Point	215-217 °C (decomposes)	[2]
Solubility in Water	≥ 100 mg/mL at 17°C	[2]
logP	-2.51	[2]

## Molecular Structure and Geometry

The foundational structure of cytidine consists of a cytosine base attached to a ribose ring via a β-N<sub>1</sub>-glycosidic bond. The carbon-13 isotope in Cytidine-1'-<sup>13</sup>C is located at the anomeric carbon of the ribose ring, the key position involved in the formation of the phosphodiester backbone of RNA.

The following tables present the bond lengths and angles for a closely related derivative, cytidine-5'-O-dimethylphosphate, which provides a reasonable approximation of the geometry of the cytidine moiety.

Table 1: Bond Lengths of Cytidine-5'-O-dimethylphosphate[3]

Atom 1	Atom 2	Bond Length (Å)
N1	C2	1.383
N1	C6	1.373
N1	C1'	1.472
C2	O2	1.233
C2	N3	1.371
N3	C4	1.332
C4	N4	1.339
C4	C5	1.428
C5	C6	1.346
C1'	C2'	1.530
C1'	O4'	1.428
C2'	C3'	1.522
C2'	O2'	1.411
C3'	C4'	1.521
C3'	O3'	1.423
C4'	C5'	1.516
C4'	O4'	1.452
C5'	O5'	1.442

Table 2: Bond Angles of Cytidine-5'-O-dimethylphosphate[3]

Atom 1	Atom 2	Atom 3	Bond Angle (°)
C2	N1	C6	120.3
C2	N1	C1'	119.3
C6	N1	C1'	120.4
N1	C2	O2	119.8
N1	C2	N3	119.3
O2	C2	N3	120.9
C2	N3	C4	120.7
N3	C4	N4	118.4
N3	C4	C5	121.7
N4	C4	C5	119.9
C4	C5	C6	117.4
N1	C6	C5	120.2
N1	C1'	C2'	113.8
N1	C1'	O4'	109.1
C2'	C1'	O4'	108.1
C1'	C2'	C3'	102.0
C1'	C2'	O2'	114.0
C3'	C2'	O2'	113.8
C2'	C3'	C4'	102.3
C2'	C3'	O3'	111.4
C4'	C3'	O3'	110.8
C3'	C4'	C5'	115.1
C3'	C4'	O4'	105.7

C5'	C4'	O4'	109.2
C4'	C5'	O5'	109.8

## Spectroscopic Analysis: $^{13}\text{C}$ NMR

The defining characteristic of Cytidine-1'- $^{13}\text{C}$  is its  $^{13}\text{C}$  NMR spectrum. The isotopic enrichment at the 1' position results in a significantly enhanced signal for this carbon, making it readily distinguishable from the natural abundance  $^{13}\text{C}$  signals of the other carbon atoms in the molecule. This feature is instrumental in tracing the flow of cytidine through metabolic pathways.

Table 3:  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ ) in ppm

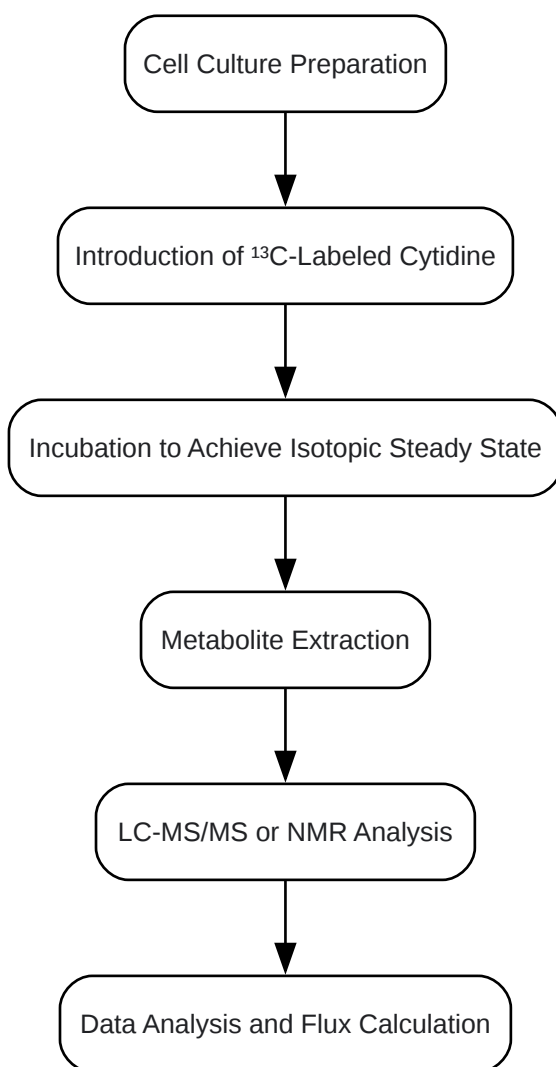
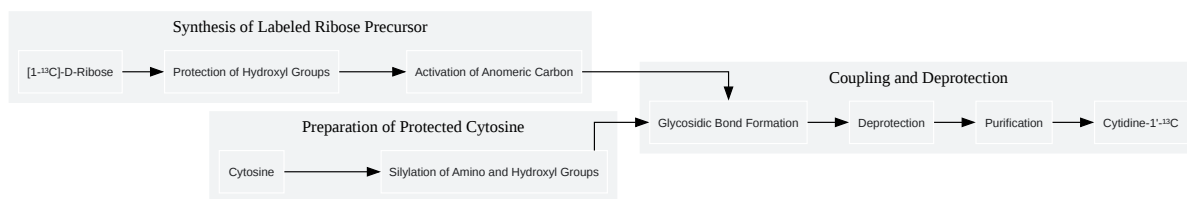
Carbon Atom	Unlabeled Cytidine (in $\text{D}_2\text{O}$ )	Cytidine-1'- $^{13}\text{C}$ (Predicted)
C2	158.5	158.5
C4	167.2	167.2
C5	97.5	97.5
C6	142.3	142.3
C1'	91.2	91.2 (Intense Signal)
C2'	75.6	75.6
C3'	71.0	71.0
C4'	85.7	85.7
C5'	62.4	62.4

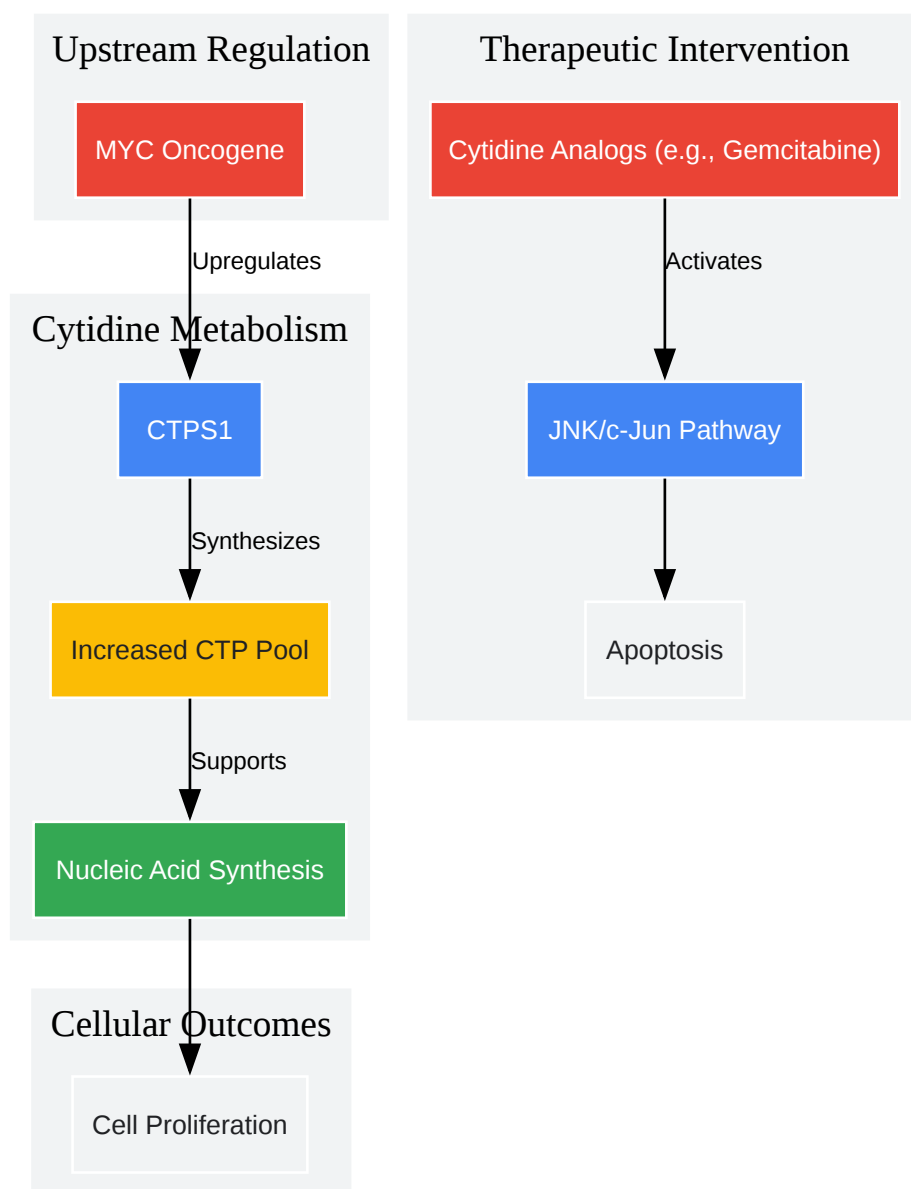
Note: The chemical shifts for unlabeled cytidine are sourced from publicly available spectral data. The predicted spectrum for Cytidine-1'- $^{13}\text{C}$  anticipates a significant increase in the intensity of the C1' peak, while the chemical shifts remain largely unchanged.

## Synthesis and Experimental Use

## Synthesis of Cytidine-1'-<sup>13</sup>C

The synthesis of Cytidine-1'-<sup>13</sup>C typically involves the coupling of a <sup>13</sup>C-labeled ribose derivative with a protected cytosine base. A general synthetic approach is outlined below.[\[4\]](#)[\[5\]](#)





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